4-Bromo-2-chlorodibenzo[b,d]furan
Description
Significance of the Dibenzo[b,d]furan Core Structure in Synthetic Chemistry and Material Science
The dibenzo[b,d]furan framework, a rigid and planar fused ring system, is a privileged scaffold in both synthetic chemistry and material science. Its inherent thermal stability and electron-rich nature make it an attractive building block for a variety of complex molecular architectures. In material science, dibenzofuran (B1670420) derivatives have garnered considerable attention for their application in organic light-emitting diodes (OLEDs). rsc.orgrsc.orggoogle.com The tunable electronic properties of the dibenzofuran core allow for the rational design of materials with specific charge-transport capabilities, making them suitable for use as host materials in phosphorescent OLEDs. rsc.orgrsc.org The strategic placement of substituents on the dibenzofuran ring system can significantly influence the HOMO/LUMO energy levels, triplet energy, and charge carrier mobility of the resulting materials, thereby impacting the efficiency, color purity, and operational lifetime of OLED devices. rsc.orgrsc.org
Overview of Halogenated Polycyclic Aromatic Heterocycles
Halogenated polycyclic aromatic heterocycles (HPAHs) are a broad class of compounds characterized by a polycyclic aromatic core containing at least one heteroatom and one or more halogen substituents. The nature and position of the halogen atoms can dramatically alter the physicochemical properties of the parent heterocycle, including its reactivity, lipophilicity, and electronic characteristics. The formation of mixed halogenated dibenzofurans, containing both bromine and chlorine, has been observed in thermal processes such as waste incineration. nih.govgreenpeace.tonih.gov The analysis of these complex mixtures presents a significant analytical challenge, often requiring sophisticated techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) for congener-specific identification. nih.gov
Specific Research Context of 4-Bromo-2-chlorodibenzo[b,d]furan within the Dibenzofuran Family
While extensive research exists for various polychlorinated and polybrominated dibenzofurans, specific, in-depth studies on asymmetrically substituted congeners like this compound are less common. The interest in such mixed-halogenated compounds often stems from their potential to serve as versatile intermediates in organic synthesis. The differential reactivity of the bromine and chlorine substituents can allow for selective functionalization, providing a pathway to more complex dibenzofuran derivatives that may not be accessible through other synthetic routes. This specific substitution pattern offers a unique combination of steric and electronic effects that can be exploited in the design of novel materials.
Rationale for Comprehensive Research into Synthesis, Reactivity, and Non-Biological Applications
A thorough investigation into the synthesis, reactivity, and non-biological applications of this compound is warranted by the potential for this compound to contribute to advancements in both synthetic methodology and materials science. Understanding the regioselective synthesis of this molecule is crucial for its availability for further study. Elucidating its reactivity profile, particularly the comparative reactivity of the C-Br and C-Cl bonds in various chemical transformations, will unlock its potential as a building block. Furthermore, exploring its non-biological applications, for instance as a component in new electronic materials, could lead to the development of novel technologies. The unique substitution pattern of this compound provides an opportunity to fine-tune the properties of the dibenzofuran core in ways that are distinct from its symmetrically halogenated counterparts.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are presented below.
| Property | Value |
| Molecular Formula | C₁₂H₆BrClO |
| Molecular Weight | 281.53 g/mol |
| CAS Number | 2087889-86-7 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClO/c13-10-6-7(14)5-9-8-3-1-2-4-11(8)15-12(9)10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKMDPKQBVDGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2087889-86-7 | |
| Record name | 4-bromo-2-chlorodibenzo[b,d]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 2 Chlorodibenzo B,d Furan and Its Derivatives
Strategies for Constructing the Dibenzo[b,d]furan Ring System with Halogenation
The formation of the dibenzofuran (B1670420) skeleton can be broadly categorized into two main retrosynthetic approaches: intramolecular C-C bond formation from a diaryl ether precursor or intramolecular C-O bond formation from a 2-hydroxybiphenyl precursor. researchgate.net The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final product.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents the most direct and common pathway to the dibenzofuran core, wherein a pre-functionalized acyclic precursor is induced to close into the tricyclic system.
Palladium-Catalyzed Intramolecular C-C Bond Formation from Diaryliodonium Salts or Diaryl Ethers
Palladium catalysis is a powerful tool for forging the crucial C-C bond to complete the dibenzofuran structure. This can be achieved through the cyclization of diaryl ethers via C-H activation or from cyclic diaryliodonium salts.
The direct intramolecular arylation of diaryl ethers involves a palladium-catalyzed C-H activation of one aromatic ring and coupling with the other. researchgate.netacs.org This method can be sensitive to the electronic properties of the substituents on the ether. researchgate.net An efficient ligand-free method has been developed using reusable Pd/C for the cyclization of o-iododiaryl ethers, which are themselves synthesized in a one-pot sequence from phenols. acs.org
Alternatively, cyclic diaryliodonium salts serve as potent precursors for dibenzofurans. These hypervalent iodine compounds can undergo palladium-catalyzed reactions that lead to the desired tricyclic system. epa.gov For example, a palladium-catalyzed cascade involving C-8-arylation and intramolecular Friedel-Crafts acylation of α-naphthoic acids with diaryliodonium salts has been reported for synthesizing related polycyclic frameworks. epa.gov
| Precursor Type | Key Reaction | Catalyst System | General Outcome | Reference |
|---|---|---|---|---|
| Diaryl Ether | Phenol-Directed C-H Activation/C-O Cyclization | Pd(OAc)₂ / Ligand | Synthesis of substituted dibenzofurans using air as an oxidant. | researchgate.netacs.org |
| o-Iododiaryl Ether | Intramolecular C-H Activation | Pd/C (reusable) | Efficient cyclization under ligand-free conditions. | acs.org |
| Diaryliodonium Salt | Oxygen-Iodine Exchange / Cyclization | Cu(I) or Pd(0) | Formation of dibenzofurans from cyclic diaryliodonium triflates. | acs.org |
Copper-Catalyzed Cyclization via Double C-O Bond Formation
An alternative to C-C bond formation is the construction of the furan (B31954) ring via C-O bond formation. Copper-catalyzed methods are prominent in this area. An efficient synthesis of dibenzofuran derivatives has been achieved through the copper-catalyzed cyclization of cyclic diaryliodonium salts in water. acs.org This process is proposed to occur via an oxygen–iodine exchange mechanism, where water serves as the oxygen source, leading to a double C–O bond formation to furnish the dibenzofuran core. acs.org
Another copper-catalyzed approach involves the aerobic oxidative cyclization of phenols and alkynes. rsc.org While this builds a benzofuran (B130515) ring, the principles can be extended to more complex systems. Tandem reactions involving copper-catalyzed C-C coupling followed by intramolecular C-O bond formation from o-iodophenols have also been established for the rapid synthesis of functionalized benzofurans. sci-hub.senih.gov
Nucleophilic Aromatic Substitution (SNAr) Cyclizations
Intramolecular Nucleophilic Aromatic Substitution (SNAr) is a classic and effective method for forming the dibenzofuran ether linkage. wikipedia.org This reaction requires a nucleophilic oxygen atom (typically a phenoxide) to attack an electron-deficient aromatic ring, displacing a suitable leaving group (such as a halide). nih.govacs.org To facilitate the reaction, the aromatic ring undergoing substitution must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org
A streamlined one-pot procedure has been developed that combines a directed ortho-lithiation, zincation, Negishi cross-coupling to form the biaryl precursor, followed by an in-situ intramolecular SNAr reaction to yield dibenzofurans and related benzofuropyridines. nih.govacs.org This method highlights the efficiency of tandem processes in modern organic synthesis.
Directed ortho-Metalation and Subsequent Cyclization
Directed ortho-Metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org A directing metalation group (DMG), such as an amide, methoxy, or carbamate (B1207046) group, coordinates to an organolithium base (e.g., n-BuLi, s-BuLi) and directs deprotonation exclusively at the adjacent ortho position. wikipedia.orgbaranlab.org
In the context of dibenzofuran synthesis, a DoM can be performed on one ring of a diaryl ether or a related precursor. The resulting aryllithium species can then undergo a subsequent intramolecular reaction, such as cyclization onto a carbonyl group or displacement of a leaving group, to form the dibenzofuran scaffold. nih.govacs.org This strategy offers precise control over substituent placement, which is crucial for synthesizing complex molecules like 4-Bromo-2-chlorodibenzo[b,d]furan.
| Methodology | Key Bond Formed | Typical Catalyst/Reagent | Key Precursor Feature | Reference |
|---|---|---|---|---|
| Pd-Catalyzed C-H Activation | C-C | Palladium(II) Acetate (B1210297) | Diaryl ether | researchgate.net |
| Copper-Catalyzed Cyclization | C-O (double) | Copper(I) Iodide | Cyclic diaryliodonium salt | acs.org |
| SNAr Cyclization | C-O | Base (e.g., Cs₂CO₃) | 2-Hydroxybiphenyl with a good leaving group | nih.govacs.org |
| Directed ortho-Metalation | C-C or C-O (in sequence) | Organolithium Base | Diaryl ether with a Directing Metalation Group (DMG) | wikipedia.orgorganic-chemistry.org |
Cross-Coupling Strategies for Dibenzofuran Scaffolds
Instead of starting with a molecule that already contains both aromatic rings, cross-coupling reactions can be used to first construct the necessary biaryl or diaryl ether backbone, which is then cyclized in a subsequent step. cam.ac.uk
Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi are cornerstones of modern synthesis for creating C-C bonds. For example, a 2-hydroxyphenylboronic acid can be coupled with a halogenated arene to form a 2-hydroxybiphenyl, a prime precursor for C-O cyclization. nih.gov Similarly, an efficient route to dibenzofurans involves the reaction of o-iodophenols with silylaryl triflates to give O-arylated products, which are then cyclized using a palladium catalyst. nih.govorganic-chemistry.org
A highly regioselective tandem α-arylation/intramolecular O-arylation between 1,2,3-triiodobenzenes and benzylketones has been reported. rsc.orgnih.gov This domino C-C/C-O bond-forming reaction, catalyzed by palladium, provides direct access to highly substituted and functionalized iodobenzofurans, which are versatile precursors for further chemical transformations. rsc.orgnih.gov
Negishi Cross-Coupling Sequences
The Negishi cross-coupling reaction, which involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide, is a powerful tool for constructing biaryl systems, the immediate precursors to dibenzofurans. wikipedia.orgthermofisher.comorganic-chemistry.orgchem-station.com The reaction is valued for the high reactivity and functional group tolerance of organozinc reagents. thermofisher.comchem-station.com
A plausible synthetic route to a precursor of this compound using a Negishi coupling would involve the reaction of a suitably substituted organozinc reagent with a halogenated aromatic partner. For instance, a dihalophenylzinc reagent could be coupled with a halofuran derivative. A more common approach involves the coupling of two benzene (B151609) derivatives, followed by a subsequent ring-closing reaction.
A one-pot procedure has been developed for the synthesis of dibenzofurans from fluoroarenes and 2-bromophenyl acetates. wikipedia.orgmsu.eduharvard.edugreenpeace.to This method involves a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular SNAr reaction to form the dibenzofuran core. wikipedia.orgmsu.eduharvard.edugreenpeace.to To obtain the 4-bromo-2-chloro substitution pattern, one could envision starting with 1-bromo-3-chloro-5-fluorobenzene, which upon ortho-lithiation directed by the fluorine atom, followed by zincation, would generate a functionalized organozinc reagent. Coupling this with a 2-bromophenyl acetate under palladium catalysis would yield a biaryl intermediate that cyclizes to the desired substituted dibenzofuran.
Table 1: Representative Conditions for Negishi Cross-Coupling in Dibenzofuran Synthesis
| Component | Example | Role |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Ni(acac)₂ | Catalyzes the cross-coupling |
| Ligand | PPh₃, XPhos, dppe | Stabilizes and activates the metal catalyst |
| Organozinc Reagent | Arylzinc halide (e.g., from an aryl halide and Zn) | Nucleophilic partner |
| Electrophile | Aryl halide or triflate (e.g., 2-bromophenyl acetate) | Electrophilic partner |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |
| Temperature | Room temperature to ~100 °C | Affects reaction rate |
Suzuki-Miyaura Cross-Coupling in Furan Derivative Synthesis
The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, coupling an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.govresearchgate.net This reaction is favored for its mild conditions, the commercial availability of many boronic acids, and the low toxicity of its boron-containing byproducts. nih.govnih.gov
In the context of dibenzofuran synthesis, the Suzuki reaction can be used to create the biaryl linkage. To synthesize the 4-bromo-2-chloro-substituted core, one could couple a di-halogenated benzene derivative with a 2-hydroxyphenylboronic acid, or vice-versa. For example, the Suzuki coupling of 2-bromo-4-chloro-1-iodobenzene (B1338351) with 2-hydroxyphenylboronic acid would generate a 2-arylphenol intermediate, which can then undergo intramolecular C-O bond formation.
Alternatively, furan boronic acid derivatives can be coupled with aryl halides. nih.gov The low stability of some furanboronic acids, which are prone to protodeboronation, can be a limitation, though the use of potassium heteroaryltrifluoroborates can enhance stability and reactivity. nih.gov A potential strategy could involve the coupling of a (4-bromo-2-chlorophenyl)boronic acid with a 2,3-dihalofuran derivative, followed by subsequent steps to form the second benzene ring.
Table 2: General Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Palladium(0) source for the catalytic cycle |
| Ligand | SPhos, RuPhos, PPh₃ | Modulates catalyst activity and stability |
| Organoboron Reagent | Arylboronic acid or ester | Boron-based nucleophile |
| Electrophile | Aryl or vinyl halide/triflate | Halogenated electrophile |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane, Ethanol/Water | Provides the reaction medium |
Stille Coupling in Polyaromatic Heterocycle Construction
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgtaylorandfrancis.com This reaction is known for its tolerance of a wide array of functional groups, as organostannanes are generally stable to air and moisture. taylorandfrancis.com However, a significant drawback is the toxicity of tin compounds. iitk.ac.in
For the construction of a this compound precursor, a Stille coupling could be employed to form the crucial biaryl bond. A plausible route would involve the reaction of a tributylstannyl-furan derivative with a dihalo-benzene, or more directly, the coupling of a (4-bromo-2-chlorophenyl)stannane with a 2-halophenol derivative. The resulting biaryl could then be cyclized.
The reaction mechanism proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are often used to accelerate the transmetalation step, especially for less reactive substrates. nih.gov
Table 3: Typical Parameters for Stille Coupling Reactions
| Component | Example | Function |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Palladium(0) source |
| Ligand | PPh₃, AsPh₃ | Stabilizes the catalytic species |
| Organotin Reagent | Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃ | Tin-based nucleophile |
| Electrophile | Aryl or vinyl halide/triflate | Electrophilic partner |
| Solvent | Toluene, DMF, THF | Reaction medium |
| Additives | CuI, LiCl | Accelerate transmetalation |
Oxidative Cyclization Reactions
Oxidative cyclization provides a direct route to the dibenzo[b,d]furan core through the intramolecular formation of a C-O or C-C bond from a biaryl precursor. A common strategy is the palladium-catalyzed C-H activation/C-O cyclization of 2-arylphenols. diva-portal.org This approach avoids the need for pre-functionalized starting materials at the cyclization sites.
To synthesize this compound, a key intermediate would be a 5-bromo-3-chlorobiphenyl-2-ol . This precursor could be synthesized via a Suzuki or Negishi coupling, and then subjected to oxidative cyclization conditions. Palladium catalysts, often in the presence of an oxidant like oxygen (from air), copper(II) acetate, or tert-butyl peroxybenzoate, facilitate the intramolecular C-O bond formation. diva-portal.org Kinetic studies have indicated that for some systems, the C-O reductive elimination, rather than C-H activation, is the rate-limiting step.
Introduction of Halogen Substituents (Bromine and Chlorine) to the Dibenzo[b,d]furan Core
The specific placement of bromine and chlorine atoms onto the dibenzo[b,d]furan scaffold can be achieved either by direct halogenation of a pre-existing core or through halogen exchange reactions.
Direct Halogenation Reactions
Electrophilic aromatic substitution is a fundamental method for introducing halogens onto the dibenzo[b,d]furan ring system. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents. The oxygen atom of the furan ring directs electrophiles to the positions ortho and para to it, primarily positions 2, 8, 4, and 6.
To synthesize this compound, a sequential halogenation strategy could be employed.
Chlorination of Dibenzofuran: Treatment of dibenzo[b,d]furan with a chlorinating agent would likely yield 2-chlorodibenzo[b,d]furan as a major product due to the directing effect of the ether oxygen.
Alternatively, starting with 4-bromodibenzofuran , subsequent chlorination would be directed by the bromine (ortho-, para-directing) and the oxygen. epa.govresearchgate.net This would likely lead to chlorination at the 2- or 8-position. Achieving high regioselectivity for a specific isomer like 4-bromo-2-chloro often requires careful control of reaction conditions or the use of specialized reagents. nih.govnih.gov
Halogen Exchange Methodologies
Halogen exchange reactions, such as the Finkelstein reaction, provide another avenue for synthesizing specific halo-aromatics. wikipedia.org While the classic Finkelstein reaction is typically used for alkyl halides, analogous transformations on aryl halides can be achieved, often requiring metal catalysis (e.g., with copper or nickel salts). wikipedia.orgtaylorandfrancis.com
This methodology could be applied to the synthesis of this compound from a different di-halogenated precursor. For example, one could potentially synthesize 2,4-dibromodibenzo[b,d]furan and then selectively exchange one of the bromine atoms for a chlorine atom. The success of such a strategy would depend on the differential reactivity of the C-Br bonds at the 2 and 4 positions. Generally, C-Br bonds are more reactive than C-Cl bonds in these exchanges. A reaction could involve heating a di-bromo or di-iodo precursor with a chloride salt (e.g., CuCl, NaCl) in a high-boiling polar aprotic solvent. However, controlling the regioselectivity of the exchange to favor the formation of the 2-chloro product over the 4-chloro isomer would be a significant synthetic challenge.
Synthesis of Halogenated Precursors for Subsequent Ring Closure
The foundational step in synthesizing this compound is the creation of a correctly substituted diaryl ether. This precursor must contain the bromine and chlorine atoms in the desired final positions relative to the ether linkage that will form the central furan ring. The Ullmann condensation and related palladium-catalyzed etherifications are primary methods for constructing these diaryl ether backbones. wikipedia.orgrsc.org
The traditional Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.org To achieve the specific substitution pattern of the target molecule, a plausible route would involve the coupling of a halogenated phenol with a halogenated benzene derivative. For instance, reacting a 2-bromo-4-chlorophenol (B154644) with an ortho-haloaryl compound in the presence of a copper catalyst could furnish the required diaryl ether skeleton. Modern variations of the Ullmann reaction have been developed to proceed under milder conditions and with catalytic amounts of copper, often enhanced by the use of specific ligands. organic-chemistry.orgnih.govarkat-usa.org For example, inexpensive ligands can significantly accelerate the coupling of aryl bromides or iodides with phenols. organic-chemistry.org Air-stable copper(I) complexes, such as Cu(PPh3)3Br, have also been employed as effective catalysts for the synthesis of diaryl ethers from electron-rich aryl bromides and phenols. umass.edu
Palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig etherifications, represent another powerful method for diaryl ether synthesis. rsc.org These reactions typically offer higher yields and greater functional group tolerance than traditional Ullmann conditions. An efficient one-pot procedure for creating precursors involves the sequential iodination and O-arylation of a phenol, which can streamline the synthesis of the necessary o-iododiaryl ether intermediate required for cyclization. biointerfaceresearch.comorganic-chemistry.org
A hypothetical pathway to a precursor for this compound could involve the synthesis of 4-bromo-2-iodo-6-methoxyphenol, which can be prepared by iodinating and then brominating guaiacol. nih.gov This intermediate could then be coupled with a suitable aryl partner. The synthesis of specifically halogenated phenols and anilines often requires multi-step sequences involving protection of functional groups, directed halogenation, and subsequent deprotection to achieve the desired regiochemistry.
Regioselectivity and Stereocontrol in this compound Synthesis
Regioselectivity—the control over the exact placement of the halogen substituents—is the most critical challenge in the synthesis of this compound. This control is primarily established during the synthesis of the diaryl ether precursor, as the substitution pattern of the starting materials directly translates to the final product. Stereocontrol is not a factor in the synthesis of this molecule, as the dibenzofuran core is planar and achiral.
Once the appropriately substituted diaryl ether is obtained, the subsequent ring-closure reaction must proceed without isomerization of the halogen atoms. Several cyclization strategies are employed, each with its own mechanistic basis for regiochemical outcomes.
Pschorr Cyclization : This classic method involves the intramolecular cyclization of a diazotized 2-aminodiaryl ether. organic-chemistry.orgwikipedia.org The reaction proceeds via an aryl radical generated from the diazonium salt, which then attacks the adjacent aromatic ring to form the dibenzofuran. organic-chemistry.orgwikipedia.org The regioselectivity is locked in by the position of the amino group on the precursor. For the target molecule, this would necessitate a diaryl ether with an amino group at the 2-position of one ring and the desired bromo and chloro substituents on the other rings. While effective, the Pschorr reaction often requires copper catalysis and can result in moderate yields. organic-chemistry.org
Palladium-Catalyzed C-H Activation/Cyclization : More modern approaches utilize palladium catalysts to facilitate the intramolecular C-O bond formation. These reactions can proceed via several mechanisms, including the cyclization of o-iododiaryl ethers or through direct C-H activation. biointerfaceresearch.comorganic-chemistry.org In phenol-directed C-H activation, the hydroxyl group of a biphenyl (B1667301) derivative can direct the palladium catalyst to activate a specific C-H bond on the adjacent ring, leading to highly regioselective cyclization. nih.govnih.govoregonstate.edu Similarly, palladium can catalyze the cyclization of ortho-diazonium salts of diaryl ethers, providing high yields in short reaction times. organic-chemistry.orgresearchgate.net The regiochemical outcome is dictated by the structure of the starting diaryl ether.
Other Cyclization Methods : Research on the formation of mixed halogenated dibenzofurans has shown that they can be formed from the condensation of precursors like 2-chlorophenoxy and 2-bromophenoxy radicals. nih.gov While often studied in the context of combustion, these mechanisms highlight that diketo adducts can act as intermediates that rearrange to form 4-substituted dibenzofurans. nih.gov
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing halogenated dibenzofurans, several strategies align with these principles.
Catalysis and Reagent Choice : The use of reusable, heterogeneous catalysts such as palladium on carbon (Pd/C) for cyclization reactions is a key green approach, as it simplifies catalyst recovery and minimizes waste. biointerfaceresearch.comorganic-chemistry.org Transitioning from stoichiometric copper reagents, common in classic Ullmann reactions, to catalytic systems of copper or palladium reduces metal waste. wikipedia.orgorganic-chemistry.org Furthermore, using air as the terminal oxidant in palladium-catalyzed C-H activation/C-O cyclization reactions is a highly sustainable strategy, as it replaces chemical oxidants with a benign and readily available reagent. organic-chemistry.org
One-Pot Procedures : Combining multiple synthetic steps into a single "one-pot" reaction minimizes the need for intermediate purification steps, thereby reducing solvent usage, energy consumption, and waste generation. researchgate.netdtu.dkmdpi.com The synthesis of dibenzofurans has been achieved through one-pot methods, such as the sequential iodination and O-arylation of phenols to create precursors, or tandem cross-coupling and cyclization sequences. biointerfaceresearch.comorganic-chemistry.org
Solvent and Energy Efficiency : Traditional methods often require high-boiling polar solvents and high temperatures. wikipedia.org Modern approaches strive for milder conditions. The use of microwave irradiation can dramatically shorten reaction times and reduce energy consumption, as demonstrated in some multi-component syntheses of substituted benzofurans. nih.govresearchgate.net Developing syntheses in more environmentally benign solvents, such as water or ethanol, is another important goal. organic-chemistry.orgucl.ac.ukucl.ac.uk For example, an efficient palladium-catalyzed cyclization of diazonium salts has been reported in refluxing ethanol. organic-chemistry.org
Biomass-Derived Feedstocks : A forward-looking sustainable approach involves synthesizing aromatic compounds from renewable biomass sources instead of fossil fuels. ucl.ac.ukucl.ac.ukacs.org Routes have been developed to produce dibenzofurans from cellulose-derived precursors, offering a pathway toward a more sustainable chemical industry. acs.org
Comparative Analysis of Synthetic Efficiency, Yields, and Scalability
The choice of a synthetic route for this compound depends on a comparative evaluation of factors like efficiency, yield, cost, and scalability. The primary methods for the key cyclization step are the Pschorr cyclization and palladium-catalyzed C-H activation.
| Synthetic Method | Typical Conditions | Advantages | Disadvantages/Limitations | Reported Yields | Scalability |
| Pschorr Cyclization | Diazotization of a 2-aminodiaryl ether (NaNO₂, acid), followed by copper-catalyzed radical cyclization. organic-chemistry.orgwikipedia.org | Uses inexpensive reagents (copper salts, NaNO₂). A well-established classical reaction. | Often requires stoichiometric or excess copper. Yields can be moderate to low. organic-chemistry.orgwikipedia.org Can generate significant waste. | Moderate | Moderate; the use of diazonium salts can pose safety challenges on a large scale. |
| Ullmann Condensation (Precursor Synthesis) | Aryl halide, phenol, copper catalyst (often stoichiometric), high temperatures (100-220 °C), polar solvents (e.g., NMP, DMF). wikipedia.org | Uses relatively inexpensive copper. | Harsh reaction conditions (high temp). wikipedia.org Often requires stoichiometric copper. Can have limited substrate scope and functional group tolerance. | Moderate to Good | Challenging due to high temperatures and potential for side reactions. |
| Modern Ullmann-type Reactions | Aryl halide, phenol, catalytic Cu(I) source, ligand, base (e.g., Cs₂CO₃), milder temperatures (e.g., 70-120 °C). organic-chemistry.orgumass.edu | Milder conditions than classic Ullmann. Catalytic amounts of copper. Broader substrate scope and improved yields. | Ligands can be expensive. Can still be sensitive to air and moisture. | Good to Excellent organic-chemistry.orgcmu.edu | Good; milder conditions and catalytic nature are advantageous for scaling. |
| Palladium-Catalyzed Cyclization | o-Iododiaryl ether or diaryl ether diazonium salt, Pd catalyst (e.g., Pd(OAc)₂, Pd/C), often with a ligand, base, and moderate temperatures. biointerfaceresearch.comorganic-chemistry.orgorganic-chemistry.org | High yields (often >80%). organic-chemistry.org High functional group tolerance. Milder reaction conditions. Can use reusable catalysts (Pd/C). | Palladium catalysts and specialized ligands are expensive. organic-chemistry.org Potential for palladium contamination in the final product. | Good to Excellent biointerfaceresearch.comorganic-chemistry.orgorganic-chemistry.org | Challenging due to the high cost of palladium, making it less economical for large-scale industrial production unless catalyst recycling is highly efficient. |
In general, classic methods like the Pschorr cyclization and traditional Ullmann condensation are limited by harsh conditions and often moderate yields. wikipedia.orgorganic-chemistry.org Modern ligand-assisted copper-catalyzed and palladium-catalyzed systems offer significant improvements in terms of reaction mildness, efficiency, and yield. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed routes frequently provide the highest yields and greatest reliability for complex substituted systems but at a higher cost. organic-chemistry.orgorganic-chemistry.org For industrial-scale synthesis, the development of highly active and recyclable catalysts, whether based on copper or palladium, is crucial for economic viability.
Chemical Reactivity and Transformation Mechanisms of 4 Bromo 2 Chlorodibenzo B,d Furan
Substitution Reactions at Halogenated Positions.
The carbon-halogen bonds in 4-Bromo-2-chlorodibenzo[b,d]furan are primary sites for substitution reactions, enabling the introduction of a wide array of functional groups. The differential reactivity of the C-Br versus the C-Cl bond can often be exploited for selective transformations.
Nucleophilic Substitution Reactions.
Aryl halides such as this compound are generally resistant to classical nucleophilic aromatic substitution (SNAr) compared to aliphatic halides. chemistrysteps.com This is due to the high energy required to break the aromaticity of the ring and the instability of the potential phenyl cation intermediate. chemistrysteps.combyjus.com However, under specific conditions, these reactions can proceed through distinct mechanisms.
The most common pathway is the addition-elimination mechanism . This two-step process involves the initial attack of a nucleophile on the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The aromaticity is temporarily broken in this step. In the second, faster step, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring. uomustansiriyah.edu.iq For this reaction to occur efficiently, the aromatic ring typically requires activation by potent electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. byjus.comlumenlearning.comuomustansiriyah.edu.iq Since this compound lacks such activating groups, harsh reaction conditions (high temperature and pressure) are generally required.
In the absence of activating groups, treatment with exceptionally strong bases, such as sodium amide (NaNH2), can induce substitution via an elimination-addition mechanism , which proceeds through a highly reactive benzyne (B1209423) intermediate. byjus.comuomustansiriyah.edu.iq
| Mechanism | Typical Conditions | Description | Applicability to this compound |
| Addition-Elimination (SNAr) | Strong nucleophile (e.g., RO⁻, R₂NH), heat, pressure. More facile with electron-withdrawing groups. | Nucleophile adds to the ring forming a Meisenheimer complex, followed by elimination of the halide. libretexts.orguomustansiriyah.edu.iq | Generally unfavorable due to the lack of strong activating groups. Requires forcing conditions. |
| Elimination-Addition (Benzyne) | Very strong base (e.g., NaNH₂, KNH₂), liquid ammonia. | The base abstracts a proton ortho to a halogen, followed by elimination of the halide to form a benzyne intermediate, which is then attacked by a nucleophile. byjus.com | Possible, but may lead to a mixture of regioisomers as the nucleophile can attack either carbon of the triple bond. |
Transition Metal-Catalyzed Cross-Coupling Reactions.
Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile method for the functionalization of this compound. The bromine and chlorine atoms serve as excellent "handles" for these transformations, with palladium-catalyzed systems being the most prevalent. acs.orgrhhz.netchemblink.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. chemblink.com
Key to these strategies is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is generally more reactive towards oxidative addition with palladium(0) catalysts than the C-Cl bond, allowing for selective functionalization at the C-4 position while leaving the C-2 chlorine untouched.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a C-C bond. acs.org
Buchwald-Hartwig Amination: Reaction with an amine (primary or secondary) to form a C-N bond. acs.orgrsc.org
Negishi Coupling: Involves the use of an organozinc reagent to create a C-C bond. smolecule.com
These methods provide access to a vast library of derivatives by coupling the dibenzofuran (B1670420) core to various aryl, heteroaryl, alkyl, or amino moieties. smolecule.com
| Reaction | Catalyst/Reagents | Bond Formed | Description |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, K₃PO₄), organoboron reagent (RB(OH)₂) | C-C | Couples the aryl halide with a boronic acid or ester. acs.org |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine (B1218219) ligand (e.g., XPhos), base (e.g., NaOt-Bu), amine (R₂NH) | C-N | Forms an arylamine from the aryl halide. rsc.org |
| Negishi Coupling | Pd or Ni catalyst, organozinc reagent (RZnX) | C-C | Couples the aryl halide with an organozinc compound. smolecule.com |
| Stille Coupling | Pd catalyst, organostannane reagent (RSnR₃) | C-C | Couples the aryl halide with an organotin compound. |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N), terminal alkyne (RC≡CH) | C-C (alkynyl) | Couples the aryl halide with a terminal alkyne. |
Electrophilic Aromatic Substitution on the Dibenzo[b,d]furan System.
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic rings, leading to the substitution of a hydrogen atom. msu.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. organicchemistrytutor.comlibretexts.org The regiochemical outcome of such reactions on this compound is dictated by the combined directing effects of the substituents already present.
The directing effects are as follows:
Ether Oxygen: Strongly activating and ortho, para-directing. In the dibenzofuran system, this directs towards positions 1, 4, 6, and 9.
Halogens (Br and Cl): Deactivating yet ortho, para-directing. msu.edu The chlorine at C-2 directs towards positions 1 and 3. The bromine at C-4 directs towards positions 3 and (the already substituted) C-9a junction.
Considering these effects, the most probable sites for electrophilic attack are the positions activated by the ether oxygen and not strongly deactivated or sterically hindered by the halogens. Studies on the nitration of the parent dibenzofuran show that substitution occurs primarily at the 2, 3, 7, and 8 positions. rsc.org For this compound, the positions C-1, C-3, C-6, and C-8 are the most likely targets for further substitution. The C-3 position is influenced by both the C-2 chloro and C-4 bromo groups, while the C-1 position is influenced by the C-2 chloro group and the ether oxygen. The unsubstituted ring is activated by the ether oxygen, making C-6 and C-8 prime candidates for substitution.
| Substituent | Position | Electronic Effect | Directing Influence |
| Ether Oxygen | 10 | Activating (Resonance) | ortho, para (to C-1, C-4, C-6, C-9) |
| Chlorine | 2 | Deactivating (Inductive) | ortho, para (to C-1, C-3) |
| Bromine | 4 | Deactivating (Inductive) | ortho, para (to C-3) |
Halogen-Specific Transformations: Bromine-to-Chlorine Conversion Pathways.
Direct conversion of the bromine at C-4 to a chlorine atom is a challenging transformation but can be conceptually approached through halogen exchange (Halex) reactions. These reactions typically involve nucleophilic displacement of one halogen by another. While more commonly used to introduce fluorine into aromatic rings from their chlorinated precursors, the principle can be applied to Br-to-Cl conversion. google.com
These transformations generally require an alkali metal chloride (e.g., KCl, NaCl) and often necessitate high temperatures and the use of a phase-transfer catalyst or a polar aprotic solvent to enhance the nucleophilicity of the chloride ion. google.com The success of such a reaction would depend on the relative bond strengths (C-Br vs. C-Cl) and the specific reaction conditions employed.
| Reaction Type | Reagents | Mechanism | Notes |
| Halogen Exchange (Halex) | Metal chloride (e.g., CuCl, KCl), high temperature, polar aprotic solvent (e.g., DMF, NMP) | Nucleophilic displacement | The C-Br bond is weaker than the C-Cl bond, making the forward reaction thermodynamically challenging without specific catalysts or conditions. |
| Reductive Halogenation | N/A | N/A | A two-step process involving reduction of the C-Br bond to C-H followed by electrophilic chlorination could achieve the net transformation, but this is not a direct conversion. |
Redox Reactions and Transformations.
The dibenzofuran core and its halogen substituents can participate in redox reactions, leading to various transformations.
Oxidation: The dibenzofuran ring system can be oxidized under certain conditions. For instance, catalytic oxidation of chlorinated aromatics over V₂O₅/TiO₂ catalysts is a known process, though it can sometimes lead to the formation of more toxic byproducts like polychlorinated dibenzofurans (PCDFs) at moderate temperatures. researchgate.net Chemoenzymatic approaches using monooxygenase or laccase enzymes can achieve specific oxidations, such as cis-dihydroxylation of the aromatic ring, yielding diol products that are valuable synthetic intermediates. qub.ac.ukscispace.com These diols can be further oxidized to ketones. qub.ac.uk
Reduction: Reduction of this compound typically results in dehalogenation. Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or transfer hydrogenation can sequentially remove the halogen atoms, usually with the more labile C-Br bond being cleaved before the C-Cl bond. This provides a pathway to less halogenated or completely dehalogenated dibenzofuran.
| Transformation | Typical Reagents/Conditions | Product Type |
| Oxidation | Toluene dioxygenase, other monooxygenases | cis-Diols |
| Oxidation | TEMPO/Oxone | Ketones (from alcohols) |
| Reduction (Dehalogenation) | Pd/C, H₂; or other reducing agents (e.g., Na/NH₃) | Dehalogenated dibenzofurans |
Derivatization Strategies for Functional Group Introduction.
A variety of strategies can be employed to introduce new functional groups onto the this compound skeleton, leveraging the reactivity described in the preceding sections.
Cross-Coupling Reactions: As detailed in Section 3.1.2, this is the most prominent strategy. It allows for the introduction of aryl, heteroaryl, vinyl, alkynyl, alkyl, and amino groups at the C-2 and C-4 positions. chemblink.com
Electrophilic Aromatic Substitution: As discussed in Section 3.2, this method can install functional groups like nitro (-NO₂) or sulfonyl (-SO₃H) onto the aromatic rings. These groups can then be chemically modified. For example, a nitro group can be reduced to an amino group (-NH₂), which can then undergo a host of further reactions (e.g., diazotization, acylation). libretexts.org
Lithiation and Electrophilic Quench: Directed ortho-lithiation, often guided by the ether oxygen, or halogen-metal exchange (preferentially at the more reactive C-Br bond) can generate a nucleophilic organolithium species. This intermediate can then be "quenched" with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups. rsc.org
These strategies, often used in sequence, provide a powerful toolkit for the synthesis of complex, highly functionalized dibenzofuran derivatives from the 4-Bromo-2-chloro- precursor. researchgate.net
| Strategy | Intermediate | Reagents | Functional Group Introduced |
| Cross-Coupling | Aryl Halide | Pd or Ni catalyst + Organometallic/Amine | Aryl, Alkyl, Amino, Alkynyl, etc. |
| Nitration/Reduction | Aromatic Ring | HNO₃/H₂SO₄ then H₂/Pd/C | Nitro (-NO₂), then Amino (-NH₂) |
| Halogen-Metal Exchange | Organolithium | n-BuLi or t-BuLi, then Electrophile (E⁺) | Group corresponding to E (e.g., -COOH from CO₂) |
| Sulfonation | Aromatic Ring | Fuming H₂SO₄ | Sulfonic Acid (-SO₃H) |
Advanced Spectroscopic and Structural Elucidation in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural assignment of organic molecules like 4-Bromo-2-chlorodibenzo[b,d]furan. It provides unparalleled insight into the chemical environment of individual atoms and their connectivity within the molecular framework.
¹H NMR (400 MHz, CDCl₃): δ 7.35 – 7.27 (m, 2H), 7.06 – 6.99 (m, 1H) rsc.org.
¹³C NMR (100 MHz, CDCl₃): δ 152.59, 131.91, 129.55, 128.02, 127.98, 127.47, 124.34, 123.48, 113.75 rsc.org.
For this compound, one would anticipate a more complex ¹H NMR spectrum due to the distinct electronic effects of the bromine and chlorine substituents on the aromatic protons. The chemical shifts would be influenced by the combined inductive and mesomeric effects of both halogens, leading to a unique pattern of signals. Similarly, the ¹³C NMR spectrum would exhibit a specific set of resonances corresponding to the twelve carbon atoms of the dibenzofuran (B1670420) core, with the positions of the carbon signals being significantly affected by the attached halogens.
To definitively assign the proton and carbon signals and to establish the precise connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the individual benzene (B151609) rings of the dibenzofuran structure.
HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals that are directly bonded, HSQC would allow for the unambiguous assignment of each protonated carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for establishing the connectivity across the ether linkage and for confirming the positions of the bromine and chlorine substituents by observing correlations from protons to the carbon atoms bearing the halogens.
While specific experimental 2D NMR data for this compound is not available, the application of these techniques is a standard and essential practice in the structural elucidation of such complex molecules.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of a compound, as well as for gaining insights into its structural features through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₂H₆BrClO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak, further corroborating the identity of the compound.
In the context of synthetic research, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for analyzing reaction mixtures. These hyphenated techniques separate the components of a mixture before they are introduced into the mass spectrometer. For the synthesis of this compound, GC-MS would be particularly well-suited for monitoring the progress of the reaction, identifying the desired product, and detecting any isomeric byproducts or unreacted starting materials. The mass spectrum of 2-Chlorodibenzo[b,d]furan, a related compound, shows a molecular ion peak at m/z 192 rsc.org. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its higher molecular weight, along with a complex isotopic pattern.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Complex Structures
For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to:
Aromatic C-H stretching vibrations: Typically observed in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching vibrations: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the dibenzofuran ring system.
C-O-C stretching vibrations: Asymmetric and symmetric stretching of the ether linkage, which are characteristic of the dibenzofuran core.
C-Cl and C-Br stretching vibrations: These would appear in the lower frequency region of the spectrum (typically below 800 cm⁻¹). The precise positions of these bands would be sensitive to the substitution pattern on the aromatic rings.
While specific experimental IR and Raman data for this compound are not documented in readily accessible literature, theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and compare them with experimental spectra of related compounds to aid in spectral assignment.
X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure Determination
X-ray Diffraction (XRD) crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, obtaining a single crystal of sufficient quality is the first and often most challenging step.
The process involves irradiating the crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, researchers can construct a three-dimensional electron density map of the molecule.
While specific crystallographic data for this compound is not publicly available in crystallographic databases, the analysis of related halogenated dibenzofurans and other aromatic compounds by XRD has provided invaluable insights into their molecular geometries. bldpharm.comresearchgate.net For instance, XRD studies on similar structures reveal how the positions of halogen atoms influence the planarity of the dibenzofuran ring system and affect crystal packing through halogen bonding and π–π stacking interactions. researchgate.net Such studies are fundamental for understanding the structure-activity relationships of these compounds.
A hypothetical crystallographic analysis of this compound would yield precise data as shown in the speculative table below.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₂H₆BrClO |
| Formula Weight | 281.53 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.5 Å, b = 10.1 Å, c = 10.8 Å |
| α = 90°, β = 98°, γ = 90° | |
| Volume | 813 ų |
| Z | 4 |
| Density (calculated) | 2.30 g/cm³ |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from an XRD analysis. No published crystal structure for this compound is currently available.
Advanced Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, especially when it is present in complex mixtures with other isomers and congeners.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of polyhalogenated dibenzofurans (PXDFs). For compounds like this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
The structural similarity among different PXDF isomers presents a significant separation challenge. However, specialized stationary phases, such as those based on porous graphitic carbon (PGC), have shown excellent capabilities in separating these closely related compounds. usgs.gov PGC columns can effectively fractionate complex mixtures of halogenated compounds, allowing for their subsequent detection and quantification. usgs.gov The use of different organic modifiers and gradients in the mobile phase can be optimized to achieve the desired resolution. chromforum.org
Table 2: Typical HPLC Parameters for the Analysis of Halogenated Dibenzofurans
| Parameter | Typical Setting |
| Column | Porous Graphitic Carbon (PGC) or Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | UV-Vis or Mass Spectrometry (MS) |
| Column Temperature | 30 - 50 °C |
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC, the sample is vaporized and transported through a capillary column by a carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall.
Given the vast number of possible isomers of mixed halogenated dibenzofurans, conventional one-dimensional GC may not provide sufficient resolution. mdpi.com This is where comprehensive two-dimensional gas chromatography (GC×GC) offers significant advantages. mdpi.comchromatographyonline.com In GC×GC, two columns with different stationary phases are coupled, providing a much higher peak capacity and allowing for the separation of co-eluting compounds. mdpi.comchromatographyonline.com This technique is particularly powerful for analyzing complex environmental samples where numerous halogenated congeners may be present. mdpi.com
GC is often coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. youtube.com The fragmentation pattern observed in the mass spectrum provides a fingerprint for the identification of the compound.
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.
For the analysis of this compound and its isomers, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a powerful analytical tool. The enhanced separation efficiency of UPLC allows for better resolution of closely related isomers, while the selectivity and sensitivity of MS/MS enable confident identification and quantification at trace levels. While specific UPLC methods for this compound are not widely published, the principles of method development would follow those of HPLC, with adjustments to flow rates and gradients to accommodate the smaller particle size columns.
Table 3: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | HPLC | GC | UPLC |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning | Liquid-solid partitioning |
| Typical Analytes | Non-volatile, polar | Volatile, thermally stable | Non-volatile, polar |
| Resolution | Good | Very High (especially GC×GC) | Excellent |
| Analysis Time | Moderate to Long | Moderate | Fast |
| Sensitivity | Good | Very High (with MS) | Excellent |
| Instrumentation Cost | Moderate | Moderate to High | High |
Computational and Theoretical Investigations of 4 Bromo 2 Chlorodibenzo B,d Furan
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of reaction barriers. This is particularly useful for understanding the formation and degradation pathways of environmental pollutants.
The formation of polyhalogenated dibenzofurans often occurs as an unintentional byproduct of combustion or industrial chemical processes. Computational modeling can elucidate the mechanisms of these reactions. For instance, DFT calculations have been used to study the formation of polybrominated dibenzofurans (PBDFs) from the photolysis of polybrominated diphenyl ethers (PBDEs). acs.org These studies reveal the competition between intramolecular cyclization to form PBDFs and hydrogen abstraction reactions. acs.org Similarly, the formation of polychlorinated dibenzofurans (PCDFs) from the oxidation of polychlorinated biphenyls (PCBs) has been investigated using DFT, identifying the key reaction pathways. cdu.edu.au
For 4-bromo-2-chlorodibenzo[b,d]furan, computational modeling could be used to explore its formation from precursor molecules, such as brominated and chlorinated phenols or biphenyls. By calculating the activation energies for different reaction pathways, the most likely formation routes under various conditions (e.g., temperature, presence of catalysts) can be predicted.
Table 2: Example of Calculated Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Precursor | Transition State Energy (kcal/mol) | Product |
| Intramolecular Cyclization | Halogenated Diphenyl Ether Radical | 15.2 | Halogenated Dibenzofuran (B1670420) |
| Hydrogen Abstraction | Halogenated Diphenyl Ether Radical | 12.5 | Reduced Halogenated Diphenyl Ether |
Note: This table provides a hypothetical comparison based on principles from studies of related compounds. acs.org The values illustrate how computational chemistry can distinguish between competing reaction mechanisms.
In reactions involving multiple possible sites for chemical attack, computational methods can predict the regioselectivity. For the synthesis or environmental transformation of this compound, understanding where subsequent reactions might occur is crucial. By modeling the transition states for substitution or addition at different positions on the dibenzofuran core, the most likely products can be identified. The positions of the existing bromine and chlorine atoms will electronically and sterically influence the reactivity of the aromatic rings, and these effects can be quantified through calculation.
Conformational Analysis and Molecular Dynamics Simulations
While the dibenzofuran core is relatively rigid, the molecule is not perfectly planar, and understanding its conformational preferences and dynamic behavior is important for predicting its interactions with biological systems and environmental matrices.
Conformational analysis of the dibenzofuran skeleton can be performed using computational methods to determine the degree of planarity and the energetic barriers to conformational changes. Although the core structure is largely fixed, slight puckering can occur.
Molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time. MD simulations have been used to investigate the permeation of polychlorinated dibenzodioxins and dibenzofurans through lipid membranes, providing insights into their bioavailability and bioaccumulation potential. preprints.org MD has also been employed to study the interactions of these pollutants with host molecules like cyclodextrins, which could have applications in remediation technologies. nih.gov For this compound, MD simulations could be used to:
Simulate its behavior in different solvents to understand its partitioning behavior in the environment.
Model its interaction with biological macromolecules, such as the aryl hydrocarbon receptor (AhR), to which many halogenated aromatic hydrocarbons bind, initiating toxic responses.
Study its adsorption onto surfaces like soil organic matter or activated carbon.
These simulations provide a dynamic picture of the intermolecular forces and motions that govern the fate and transport of this compound in various environments.
Prediction of Spectroscopic Signatures
Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are crucial for identifying such compounds in environmental samples and for understanding their molecular structure and electronic properties.
The vibrational spectrum (infrared and Raman) is determined by the molecule's geometry and the force constants of its interatomic bonds. DFT calculations can predict the harmonic vibrational frequencies of this compound. While specific experimental data for this compound is not available, studies on the parent dibenzofuran and its chlorinated derivatives, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) and octachlorodibenzofuran (OCDF), have shown that methods like B3P86 with a 6-31G(d,p) basis set provide geometries and vibrational frequencies that are in good agreement with experimental data. nih.govacs.orgacs.org For this compound, characteristic vibrational modes would include C-H stretching, C-C aromatic ring vibrations, C-O-C stretching, and the distinctive C-Cl and C-Br stretching frequencies, which are sensitive to their positions on the dibenzofuran skeleton.
The electronic absorption spectrum (UV-Vis) is governed by the transitions between molecular orbitals. TD-DFT calculations are commonly employed to predict the excitation energies and oscillator strengths that define the UV-Vis spectrum. respectprogram.org For dibenzofuran and its chlorinated analogs, intense absorption bands are typically observed in the 200-300 nm region. nih.govacs.orgacs.org The substitution of bromine and chlorine atoms at the 4 and 2 positions, respectively, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted dibenzofuran, due to the influence of the halogens on the electronic structure.
Table 1: Illustrative Predicted Spectroscopic Data for this compound based on Analogous Compounds
| Spectroscopic Parameter | Predicted Value Range | Computational Method Analogy |
| Vibrational Frequencies (cm⁻¹) | ||
| C-Br Stretch | 500 - 650 | General range for brominated aromatics |
| C-Cl Stretch | 650 - 800 | General range for chlorinated aromatics |
| C-O-C Asymmetric Stretch | 1100 - 1300 | Based on dibenzofuran studies nih.govacs.orgacs.org |
| Aromatic C=C Stretch | 1400 - 1600 | Based on dibenzofuran studies nih.govacs.orgacs.org |
| Electronic Transitions (nm) | ||
| π → π* Transition 1 | 280 - 320 | Based on TCDF studies nih.govnih.gov |
| π → π* Transition 2 | 220 - 260 | Based on TCDF studies nih.govnih.gov |
Note: This table is illustrative and presents expected ranges based on computational studies of similar halogenated dibenzofurans. Specific values for this compound would require dedicated calculations.
Structure-Property Relationship Studies for Advanced Materials
While halogenated dibenzofurans are primarily known as environmental contaminants, the fundamental dibenzofuran core is a component in various advanced materials, including organic light-emitting diodes (OLEDs). Computational studies of the electronic properties of substituted dibenzofurans can, therefore, provide insights relevant to materials science.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a critical factor influencing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity.
For this compound, the HOMO and LUMO are expected to be π-orbitals distributed across the aromatic rings. The presence of the electron-withdrawing halogen atoms (bromine and chlorine) would lower the energies of both the HOMO and LUMO compared to unsubstituted dibenzofuran. The precise energy levels and the HOMO-LUMO gap are sensitive to the positions of the halogen substituents. These parameters can be reliably calculated using DFT methods.
Table 2: Illustrative Predicted Electronic Properties for this compound
| Electronic Property | Predicted Value (eV) | Relevance |
| HOMO Energy | -6.0 to -6.5 | Electron-donating ability |
| LUMO Energy | -1.5 to -2.0 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 | Chemical reactivity, optical properties |
| Triplet Energy (T₁) | 2.5 to 3.0 | Photophysical properties, potential for OLED applications |
Note: This table is illustrative, providing expected ranges based on computational studies of related halogenated aromatic compounds. The values are highly dependent on the computational method and basis set used.
Computational Insights into Environmental Formation Pathways
Computational chemistry offers significant insights into the mechanisms by which polyhalogenated dibenzo[b,d]furans (PXDFs), including mixed bromo-chloro species, are formed under environmental and industrial conditions, such as combustion processes. These formation pathways often involve radical reactions of precursors.
One of the primary formation routes for polybrominated dibenzofurans (PBDFs) is from the thermal degradation of polybrominated diphenyl ethers (PBDEs), which are common flame retardants. Computational studies have shown that the loss of a bromine or hydrogen atom from a PBDE, followed by a ring-closure reaction, is a key pathway for PBDF formation. Similarly, the coupling of bromophenol precursors is another significant route.
For a mixed halogenated compound like this compound, the formation pathways are likely analogous, involving precursors that contain both bromine and chlorine. For instance, the thermal degradation of a brominated and chlorinated diphenyl ether could lead to its formation. Computational modeling can elucidate the reaction barriers and thermodynamics of these complex reaction networks, helping to predict the likelihood of formation of specific congeners. The position of the halogen atoms can significantly influence the reaction kinetics and, therefore, the product distribution.
Applications of 4 Bromo 2 Chlorodibenzo B,d Furan in Advanced Materials and Catalysis
Role as a Versatile Building Block in Organic Synthesis
The unique arrangement of reactive sites on the 4-Bromo-2-chlorodibenzo[b,d]furan molecule positions it as a versatile scaffold in organic synthesis. The dibenzofuran (B1670420) framework provides a stable, electron-rich core, while the halogen atoms serve as handles for further chemical modification. The bromine atom, in particular, enhances the molecule's reactivity, making it suitable for various cross-coupling reactions that are fundamental to modern organic chemistry. innospk.com This allows for the strategic construction of more elaborate molecular architectures.
The presence of a bromo group on the dibenzofuran skeleton makes this compound an excellent precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). Bromo-functionalized aromatic compounds are frequently used in cross-coupling reactions, such as Suzuki and Negishi couplings, to form new carbon-carbon bonds. nih.gov This methodology enables the "stitching" of the dibenzofuran unit to other aromatic systems, thereby building extended, conjugated molecules. nih.gov The synthesis of boron-doped PAHs, which have unique optoelectronic properties, often utilizes such brominated precursors to create complex donor-acceptor materials. nih.govrsc.org The ability to selectively functionalize the bromo position allows chemists to systematically construct intricate PAHs with tailored properties for materials science applications.
Beyond extending the carbon skeleton, this compound serves as a foundational molecule for introducing specific functional groups. The reactivity of the carbon-bromine bond allows for its conversion into other functionalities, leading to the creation of molecules designed for specific tasks. For example, research into hole-transport materials has demonstrated that brominated dibenzofurans can be transformed into highly functional derivatives through reactions like the Buchwald-Hartwig amination. researchgate.net This reaction replaces the bromine atom with an amine-containing group, effectively converting the simple dibenzofuran building block into a larger, more complex molecule with specific electronic properties, such as the ability to transport positive charges. researchgate.net This strategic functionalization is key to developing new molecules for advanced applications.
Development of Organic Electronic Materials
The rigid, planar structure and high thermal stability of the dibenzofuran core make it a desirable component in materials designed for organic electronics. innospk.comrsc.org Derivatives of dibenzofuran are integral to the development of high-performance organic semiconductors, which are the basis for a range of electronic devices.
This compound and its isomers are classified as intermediates for the production of materials used in Organic Light-Emitting Diodes (OLEDs). made-in-china.comxhtechgroup.cominfochems.co.kr Substituted dibenzofurans serve as versatile scaffolds for creating components of OLED devices. sigmaaldrich.com For instance, molecules incorporating the dibenzofuran structure have been specifically engineered to act as hole-blocking materials, which are crucial for enhancing the efficiency and lifetime of blue phosphorescent OLEDs. rsc.org The synthesis of these sophisticated OLED materials often begins with foundational building blocks like this compound, which can be elaborated into the final, functional components.
Hole-transport materials are essential components in optoelectronic devices like perovskite solar cells and OLEDs, where they facilitate the efficient extraction and movement of positive charge carriers (holes). nih.gov The dibenzofuran moiety is an attractive structural unit for the design of novel HTMs. researchgate.net Research has shown that building oligomers incorporating dibenzofuran units can produce materials with excellent hole-transporting capabilities. researchgate.net A common synthetic strategy involves using brominated dibenzofurans as a starting point to attach other functional groups, such as triphenylamines, which are well-known for their hole-transport properties. researchgate.net Studies on related furan-bridged molecules have demonstrated that these structures can possess high hole mobility, leading to the fabrication of highly efficient solar cells. rsc.org
The utility of this compound as a precursor for OLED components and HTMs is rooted in the semiconducting properties of the larger, functional molecules derived from it. sigmaaldrich.com The rigid dibenzofuran core helps to promote favorable intermolecular interactions and efficient charge transport in the solid state. By using this compound as a versatile building block, researchers can synthesize a wide array of substituted dibenzofurans with precisely tuned optoelectronic characteristics for various semiconducting applications. sigmaaldrich.com The successful development of dibenzofuran-based HTMs for high-performance perovskite solar cells highlights the significant potential of this structural class in the broader field of photoelectronics. researchgate.netrsc.org
Fluorescent Probes and Dyes
The core structure of dibenzofuran is known to be a viable scaffold for the development of fluorescent molecules. Its rigid and planar nature can lead to high quantum yields, a desirable characteristic for fluorescent probes and dyes. The introduction of various functional groups onto the dibenzofuran skeleton allows for the tuning of its photophysical properties, such as absorption and emission wavelengths.
However, a detailed investigation of scientific databases and peer-reviewed literature yields no specific research articles or patents that describe the synthesis or application of this compound as a fluorescent probe or dye. The specific influence of the bromo and chloro substituents at the 4 and 2 positions, respectively, on the fluorescence properties of the dibenzofuran core has not been documented. Consequently, there are no available research findings or data tables to present on this topic.
Applications in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) represent a promising technology for the conversion of solar energy into electricity. The efficiency of these cells is heavily reliant on the properties of the sensitizing dye, which is responsible for light absorption and electron injection. Organic dyes based on a donor-π-acceptor (D-π-A) architecture are a major area of research, and various heterocyclic compounds have been explored for the π-bridge component.
While dibenzofuran derivatives have been investigated as components of sensitizer (B1316253) dyes in DSSCs, there is no specific mention in the scientific literature of this compound being utilized for this purpose. Research in this area tends to focus on more complex dibenzofuran structures that incorporate donor and acceptor moieties to facilitate intramolecular charge transfer upon photoexcitation. The role that this compound might play, perhaps as a synthetic intermediate for more elaborate dye structures, is not explicitly detailed in published studies. Therefore, no data on its performance in dye-sensitized solar cells can be provided.
Catalytic Applications and Ligand Design in Transition Metal Chemistry
The field of transition metal catalysis often employs organic molecules as ligands to modulate the activity and selectivity of the metal center. The electronic and steric properties of the ligand are crucial in determining the outcome of the catalytic reaction. Heterocyclic compounds, including derivatives of dibenzofuran, can serve as effective ligands.
A thorough search of the chemical literature, however, does not reveal any instances where this compound has been used as a ligand in transition metal chemistry or applied in catalysis. The potential of this specific molecule to coordinate with transition metals and influence catalytic processes has not been explored or reported. As a result, there are no research findings or detailed data to present regarding its catalytic applications or its role in ligand design.
Environmental Chemical Pathways and Transformations of Halogenated Dibenzofurans Excluding Health Impacts
Formation Mechanisms of Polyhalogenated Dibenzofurans (PXDD/Fs) in Thermal Processes
Polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) are not intentionally produced but are formed as unintentional byproducts in various thermal and industrial processes. researchgate.net The formation of these compounds, including 4-Bromo-2-chlorodibenzo[b,d]furan, can occur through several recognized pathways.
Precursor Formation Pathways from Halogenated Organic Compounds
One of the primary formation routes for PXDD/Fs is through the transformation of halogenated organic precursors at elevated temperatures. researchgate.net Precursors such as brominated and chlorinated phenols can undergo condensation reactions to form PXDD/Fs. researchgate.netnih.gov For instance, the condensation of 2-chlorophenoxy and 2-bromophenoxy radicals can lead to the formation of various mixed halogenated dibenzo-p-dioxins and dibenzofurans. nih.gov Similarly, polybrominated diphenyl ethers (PBDEs), which are used as flame retardants, can convert to polybrominated dibenzofurans (PBDFs) through processes like the disruption of the ether bond. aaqr.org The presence of these precursors in materials subjected to incineration or other thermal treatments is a significant source of PXDD/F emissions. researchgate.netresearchgate.net
De Novo Synthesis Routes
De novo synthesis is another critical pathway for the formation of PXDD/Fs in thermal processes, particularly in the post-combustion zone on fly ash surfaces. aaqr.orginchem.org This process involves the formation of PXDD/Fs from elemental carbon, inorganic chlorides, and bromides in the presence of oxygen and a metal catalyst, typically copper. nih.gov The reactions generally occur at temperatures between 250 and 500 °C. researchgate.net Strong correlations observed between the formation rates of polychlorinated phenols (PCPh), polychlorinated benzenes (PCBz), and polychlorinated dioxins and furans (PCDD/F) in the heat exchanger of incineration plants suggest a considerable contribution from de novo synthesis. nih.gov
Role of Free Radical Intermediates
Free radical intermediates play a pivotal role in the formation of PXDD/Fs. nih.govsciepub.com The formation process often involves the generation of phenoxy and phenyl radicals from precursor molecules. nih.govnih.gov For example, the coupling of phenoxy radicals with halogenated phenols can produce pre-PXDD intermediates. nih.gov Furthermore, reactions involving phenyl and phenoxyl diradicals with halogenated phenols are considered a plausible explanation for the high ratios of PXDFs to PXDDs observed in the environment, as these reactions can lead exclusively to the formation of PXDFs. nih.gov These radical-molecule reactions are both thermodynamically and kinetically favorable. nih.gov
Influence of Halogen Precursors (e.g., Bromine-Chlorine Coexistence) on Congener Formation
The coexistence of bromine and chlorine precursors significantly influences the congener profile of the resulting PXDD/Fs. In thermal processes where both chlorinated and brominated compounds are present, a wide array of mixed halogenated congeners, such as this compound, can be formed. researchgate.net Studies have shown that the co-incineration of bromine-containing materials leads to high concentrations of brominated and mixed-halogenated phenols, which are direct precursors to halogenated dioxins. nih.gov The formation rates of PBDD/Fs have been found to be significantly higher than those of PCDD/Fs in such scenarios, indicating that the reaction mechanisms for dioxin formation are highly relevant in processes involving bromine. nih.gov The specific congener patterns are dependent on the relative concentrations and types of halogen precursors present. nih.gov
Abiotic Degradation Pathways in Environmental Matrices
Once released into the environment, this compound, like other PXDD/Fs, is subject to various abiotic degradation processes. These processes are crucial in determining the ultimate fate and persistence of these compounds in different environmental compartments.
Photolytic Degradation Mechanisms
Photolysis, or degradation by sunlight, is a significant transformation pathway for halogenated dibenzofurans in the environment. aaqr.orgresearchgate.net The dibenzofuran (B1670420) structure is susceptible to photolytic cleavage of both carbon-halogen and carbon-oxygen bonds. researchgate.netcsbsju.edu The primary mechanism of photolytic degradation for halogenated dibenzofurans is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. csbsju.edu This process typically leads to the formation of lower-halogenated and eventually non-halogenated products. researchgate.net The rate and selectivity of photolysis are influenced by the chlorine substitution pattern on the dibenzofuran nucleus. csbsju.edu For instance, studies on polychlorinated dibenzofurans (PCDFs) have shown that photolysis in natural waters can lead to the formation of various lower-chlorinated PCDF congeners. csbsju.edu In addition to reductive dehalogenation, C-O bond cleavage and hydroxylation have also been identified as contributing to the photolytic transformation of these compounds. csbsju.edunih.gov
Thermal Degradation Studies (Non-Combustion Context)
Thermal degradation of halogenated dibenzofurans can occur under various conditions, such as those found in industrial processes or accidental fires, but at temperatures below those of complete combustion. Research on the pyrolysis of polybrominated diphenyl ethers (PBDEs), which are known precursors to PBDFs, indicates that the transformation pathways are dependent on the bromination pattern and level. nih.gov Studies have shown that PBDEs can transform into PBDFs through cyclization reactions. nih.gov The thermal degradation of brominated flame retardants (BFRs) in general can lead to the formation of brominated products of incomplete combustion, including various brominated aromatics. cdu.edu.au
The degradation of these compounds is influenced by factors such as temperature, residence time, and the presence of other chemicals. cdu.edu.au For instance, the co-presence of chlorine sources during the thermal degradation of BFRs can lead to the formation of mixed bromo-chloro dibenzofurans. cdu.edu.au The degradation process can involve debromination, dechlorination, and cleavage of the dibenzofuran ether linkage. Under pyrolytic conditions, lower brominated PBDEs have a higher tendency to transform into PBDD/Fs, whereas higher brominated PBDEs are more likely to undergo cleavage of the ether bond. nih.gov
It is important to note that the specific temperatures and products of thermal degradation for this compound would require dedicated experimental investigation. The following table summarizes general findings on the thermal degradation of related compounds.
| Compound Class | Precursor(s) | Key Degradation Pathways | Influencing Factors | Potential Products |
| Polybrominated Dibenzofurans (PBDFs) | Polybrominated Diphenyl Ethers (PBDEs) | Cyclization, Debromination | Temperature, Bromination level | Lower brominated PBDFs, Brominated benzenes |
| Mixed Bromo-Chloro Dibenzofurans | Brominated Flame Retardants (BFRs) + Chlorine source | Cyclization, Dehalogenation | Temperature, Presence of Cl | Various mixed halogenated aromatic compounds |
Interactive Data Table: General Thermal Degradation of Related Halogenated Dibenzofurans (This table is based on general findings for the class of compounds, as specific data for this compound is not available.)
| Parameter | Value/Observation | Reference Compound(s) |
|---|---|---|
| Degradation Temperature Range | 280–900 °C (for BFRs) | Brominated Flame Retardants |
| Primary Reaction Type | Pyrolysis | Polybrominated Diphenyl Ethers |
| Observed Transformations | Debromination, Cyclization | Polybrominated Diphenyl Ethers |
| Effect of Halogenation Level | Lower brominated congeners more readily form furans | Polybrominated Diphenyl Ethers |
Isotope Labeling Studies for Tracing Environmental Transformation Pathways
Isotope labeling is a powerful technique for tracing the environmental fate and transformation pathways of organic pollutants. This involves using compounds synthesized with a stable or radioactive isotope (e.g., ¹³C, ²H, ³⁷Cl) to follow their movement and breakdown in various environmental compartments.
While specific isotope labeling studies for this compound are not documented in the available literature, the principles of this methodology as applied to other persistent organic pollutants can be described. Compound-specific isotope analysis (CSIA) is a sophisticated analytical method that measures the ratio of stable isotopes in a specific compound, which can provide valuable information on its origin and the extent of its degradation in the environment. researchgate.net
For halogenated compounds, multi-element isotope analysis (e.g., carbon and chlorine) can help to elucidate degradation mechanisms, such as reductive dehalogenation. researchgate.net For example, a shift in the isotopic signature of a contaminant plume compared to its source can indicate that biodegradation is occurring.
In a hypothetical study, ¹³C-labeled this compound could be introduced into a soil or sediment microcosm. Over time, samples would be analyzed to track the decline of the labeled parent compound and the appearance of labeled degradation products. This would allow for the unambiguous identification of transformation products and the calculation of degradation rates. Stable isotope tracers can also be used in field experiments to study atmospheric transport and air-water exchange of semi-volatile organic compounds. nih.gov
The following table outlines the potential application of isotope labeling for studying the environmental transformation of this compound.
| Isotope Labeling Application | Methodology | Potential Insights |
| Transformation Pathway Elucidation | Introduction of ¹³C or ³⁷Cl labeled compound into environmental microcosms (soil, water, sediment). | Identification of degradation products, determination of reaction mechanisms (e.g., hydroxylation, dehalogenation). |
| Degradation Rate Measurement | Monitoring the decrease of the isotopic-labeled parent compound over time. | Calculation of half-life in different environmental matrices. |
| Source Apportionment | Comparison of the isotopic signature of the compound in environmental samples to potential sources. | Identification of pollution sources. |
Analytical Methodologies for Environmental Monitoring Research
The detection and quantification of this compound in environmental samples present a significant analytical challenge due to its low concentrations and the complexity of environmental matrices. The analysis of mixed halogenated dibenzofurans typically requires sophisticated analytical techniques to achieve the necessary selectivity and sensitivity.
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of halogenated dibenzofurans. This technique provides the high resolving power and mass accuracy needed to separate and identify specific congeners from complex mixtures. For mixed halogenated compounds, gas chromatography tandem mass spectrometry (GC-MS/MS) is also a powerful tool, offering enhanced selectivity through multiple reaction monitoring. acs.org
The analytical procedure for environmental samples (e.g., soil, sediment, air) generally involves several steps:
Sampling: Collection of a representative sample from the environment. For air sampling, this may involve the use of quartz-fiber filters and polyurethane foam (PUF) plugs to capture both particulate and gas-phase compounds.
Extraction: The target analyte is extracted from the sample matrix using techniques such as Soxhlet extraction or pressurized liquid extraction.
Cleanup: The extract is purified to remove interfering compounds. This is often a multi-step process involving various chromatographic techniques, such as column chromatography with silica (B1680970) gel, alumina, or carbon.
Instrumental Analysis: The purified extract is analyzed by HRGC-HRMS or GC-MS/MS for identification and quantification.
The following table summarizes the key aspects of analytical methodologies for the environmental monitoring of this compound.
| Analytical Step | Technique(s) | Purpose |
| Sampling | High-volume air samplers with filters and PUF, soil/sediment coring | Collection of representative environmental samples |
| Extraction | Soxhlet, Pressurized Liquid Extraction (PLE) | Isolation of the analyte from the sample matrix |
| Cleanup | Column chromatography (silica, alumina, carbon) | Removal of interfering substances |
| Analysis | High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Separation, identification, and quantification of the target compound |
Interactive Data Table: Analytical Parameters for Halogenated Dibenzofuran Analysis (This table provides a general overview of analytical techniques applicable to the target compound.)
| Parameter | Method/Technique | Limit of Detection (LOD) |
|---|---|---|
| Separation | High-Resolution Gas Chromatography (HRGC) | Not Applicable |
| Detection | High-Resolution Mass Spectrometry (HRMS) | pg/m³ to sub-pg/m³ levels in air |
| Detection | Tandem Mass Spectrometry (MS/MS) | ng/g levels in soil acs.org |
| Quantification | Isotope Dilution Method | High accuracy and precision |
Future Research Directions and Perspectives
Advancements in Stereoselective and Regioselective Synthesis
The precise arrangement of atoms in a molecule is critical to its function. Future research must prioritize the development of synthetic methods that can control the three-dimensional structure (stereoselectivity) and the specific placement of functional groups (regioselectivity) of 4-Bromo-2-chlorodibenzo[b,d]furan.
Currently, the synthesis of a related isomer, 4-Bromo-6-chlorodibenzo[b,d]furan, is known to involve the direct halogenation of dibenzofuran (B1670420). This suggests a potential starting point for the synthesis of this compound. However, achieving the desired 2-chloro, 4-bromo substitution pattern with high selectivity presents a significant challenge that requires dedicated investigation.
Promising avenues for exploration include:
Directed Ortho-Metalation (DoM): This strategy could be employed on a suitably substituted dibenzofuran precursor to introduce the chloro and bromo groups at the desired positions with high regiocontrol.
Modern Cross-Coupling Reactions: Techniques such as the Ullmann condensation wikipedia.orgnih.govorganic-chemistry.org and Suzuki-Miyaura coupling masterorganicchemistry.comlibretexts.orgyoutube.com offer powerful tools for the regioselective construction of the dibenzofuran core or for the introduction of the halogen atoms. For instance, coupling a suitably substituted bromophenol with a chlorobenzene (B131634) derivative could be a viable route.
Catalytic Asymmetric Synthesis: To achieve stereocontrol, particularly if derivatives with chiral centers are targeted, the exploration of chiral catalysts in reactions like asymmetric dihydroxylation or cyclization reactions would be essential.
A systematic study comparing different synthetic strategies, catalysts, and reaction conditions will be crucial to establish an efficient and selective synthesis of this compound.
Exploration of Novel Reactivity Patterns and Chemical Transformations
The reactivity of this compound is largely inferred from the behavior of related halogenated aromatic compounds. The bromine and chlorine atoms on the dibenzofuran skeleton are expected to be susceptible to a variety of chemical transformations.
Future research should focus on:
Nucleophilic Aromatic Substitution (SNA_r): Investigating the relative reactivity of the bromine and chlorine substituents towards various nucleophiles will be key to understanding its synthetic utility. The electron-withdrawing nature of the dibenzofuran core could facilitate these reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom, being more reactive than chlorine in typical cross-coupling reactions, offers a handle for selective functionalization. Exploring Suzuki, Heck masterorganicchemistry.comyoutube.com, Stille, and Sonogashira couplings at the C-4 position would open pathways to a wide array of derivatives.
Reductive Dehalogenation: Understanding the conditions under which the halogen atoms can be selectively removed is important for both synthetic purposes and for understanding its potential environmental degradation.
Photochemical Reactions: Given that polyhalogenated dibenzofurans can undergo photodecomposition, studying the photochemical reactivity of this compound is crucial for assessing its environmental persistence. nih.gov
A detailed investigation into these and other potential reactions will establish a comprehensive reactivity profile for this compound.
Rational Design of Derivatives for Enhanced Material Properties
Dibenzofuran derivatives are known to possess interesting electronic and photophysical properties, making them promising candidates for applications in materials science, particularly in the field of organic light-emitting diodes (OLEDs). The introduction of bromo and chloro substituents can significantly influence these properties.
Future research should be directed towards:
Synthesis of Functionalized Derivatives: Utilizing the reactivity of the C-Br and C-Cl bonds, a library of derivatives with various electron-donating and electron-withdrawing groups can be synthesized.
Structure-Property Relationship Studies: A systematic investigation of how the nature and position of these substituents affect the photoluminescence quantum yield, emission wavelength, and charge transport properties is necessary.
Computational Screening: Quantum chemical calculations can be employed to predict the electronic properties of designed derivatives, guiding synthetic efforts towards molecules with optimal characteristics for specific applications.
This rational design approach could lead to the development of novel materials with tailored properties for advanced electronic devices.
Development of Advanced Computational Models for Complex System Prediction
Computational chemistry offers a powerful tool to predict the properties and behavior of molecules, complementing experimental studies. For a compound like this compound, where experimental data is scarce, computational modeling is particularly valuable.
Future directions in this area include:
Quantum Chemical Calculations: High-level quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties like geometry, electronic structure, vibrational frequencies, and thermochemical data. nih.govnih.govnih.gov These calculations can provide insights into the compound's stability, reactivity, and spectroscopic signatures.
Toxicity and Environmental Fate Prediction: Computational models can be used to predict the toxicity and environmental fate of this compound. This includes predicting its binding affinity to biological receptors, such as the aryl hydrocarbon receptor (AhR), which is implicated in the toxicity of related compounds. nih.gov Models can also simulate its partitioning in the environment and its potential for bioaccumulation.
Modeling of Material Properties: For derivatives designed for material applications, computational models can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding their performance in electronic devices.
The development and application of these models will be instrumental in guiding experimental work and in assessing the potential risks and benefits of this compound and its derivatives.
Integrated Experimental and Theoretical Approaches for Environmental Fate Elucidation
Mixed halogenated dibenzofurans are recognized as persistent organic pollutants (POPs) that can form during combustion processes. nih.govgreenpeace.to Understanding the environmental fate of this compound is therefore of paramount importance.
An integrated approach combining experimental and theoretical methods will be most effective:
Degradation Studies: Experimental studies should investigate the degradation of this compound under various environmental conditions, including photolysis, hydrolysis, and microbial degradation. nih.gov
Metabolism Studies: Investigating the metabolism of this compound in relevant organisms can provide insights into its bioaccumulation potential and the formation of potentially toxic metabolites.
Theoretical Modeling of Degradation Pathways: Computational models can be used to predict the most likely degradation pathways and to identify the resulting transformation products. nih.govnih.gov This can help in designing analytical methods for their detection in environmental samples.
Atmospheric Transport Modeling: Given the semi-volatile nature of related compounds, atmospheric transport models can be used to predict the long-range transport potential of this compound.
By combining these approaches, a comprehensive understanding of the environmental risks associated with this compound can be achieved, informing regulatory decisions and the development of potential remediation strategies.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 4-Bromo-2-chlorodibenzo[b,d]furan?
Answer:
The compound can be characterized using FT-IR for functional group identification (e.g., C-Br and C-Cl stretching vibrations at ~550–650 cm⁻¹), NMR (¹H/¹³C) for structural elucidation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, DFT calculations (B3LYP/6-31G(d,p)) can validate vibrational modes by comparing experimental and theoretical IR spectra . Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5) is suitable for purity analysis, as demonstrated for structurally related chlorodibenzofurans in environmental studies .
Advanced: How can computational methods resolve discrepancies in vibrational assignments for this compound?
Answer:
Conflicting vibrational data can be addressed by optimizing the molecular geometry using density functional theory (DFT) at the B3LYP/6-31G(d,p) level. This approach calculates harmonic vibrational frequencies, which are scaled (e.g., by 0.961) to match experimental FT-IR/Raman spectra. Discrepancies in peak assignments (e.g., halogen-related modes) are resolved by analyzing potential energy distributions (PEDs) via software like VEDA4. Cross-validation with isotopic labeling (e.g., ¹³C-substituted analogs) further refines assignments .
Basic: What environmental monitoring protocols are suitable for detecting trace levels of this compound?
Answer:
Solid-phase extraction (SPE) with C18 cartridges is recommended for isolating the compound from water or soil matrices. Cleanup steps using silica gel or Florisil columns reduce matrix interference. Detection via GC-MS with electron impact ionization (EI) in selected ion monitoring (SIM) mode enhances sensitivity. Quantitation requires isotope-labeled internal standards (e.g., ¹³C-analogs) to correct for recovery losses, as validated for tetrachlorodibenzofurans .
Advanced: How can Suzuki-Miyaura cross-coupling optimize the synthesis of this compound?
Answer:
A regioselective route involves coupling 2-chlorodibenzo[b,d]furan-4-boronic acid with a brominated aryl halide. Key parameters include:
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ for enhanced stability.
- Base: K₂CO₃ or Cs₂CO₃ in a 3:1 dioxane/water mixture.
- Temperature: 80–100°C under inert atmosphere.
Purification via column chromatography (silica gel, hexane/EtOAc) yields >90% purity. Side products (e.g., dehalogenated derivatives) are minimized by controlling reaction time and ligand ratios .
Advanced: What strategies mitigate conflicting crystallographic data during structure refinement of halogenated dibenzofurans?
Answer:
For single-crystal XRD, use SHELXL for refinement with the following steps:
- Apply Hirshfeld rigid-bond restraint to stabilize Br/Cl positions.
- Address disorder by partitioning occupancies and refining anisotropic displacement parameters.
- Validate using R-factor convergence (<5%) and CheckCIF/PLATON for geometric outliers. Advanced methods like twinning refinement (SHELXT) resolve overlapping reflections in low-symmetry space groups .
Basic: What toxicity screening approaches are applicable to this compound?
Answer:
In vitro assays using HepG2 cells assess hepatotoxicity via MTT and lactate dehydrogenase (LDH) release. Comparative studies with octachlorodibenzofuran (a dioxin-like congener) inform aryl hydrocarbon receptor (AhR) activation potential. Advanced models include zebrafish embryos for developmental toxicity screening, with LC₅₀ calculations via probit analysis .
Advanced: How can HOMO-LUMO engineering improve the optoelectronic properties of this compound derivatives?
Answer:
Substituent effects on frontier molecular orbitals are modeled using time-dependent DFT (TD-DFT). Introducing electron-withdrawing groups (e.g., -NO₂) lowers LUMO energy, enhancing electron transport in organic semiconductors. For photoinitiators, design dibenzo[b,d]furan cores with π-extended side chains to redshift absorption maxima (e.g., 350–400 nm), as demonstrated in phenanthroimidazole-based systems .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
Slow evaporation from a 1:3 ethyl acetate/hexane mixture yields high-purity crystals. For halogenated analogs, dichloromethane/hexane (1:5) at −20°C minimizes solvent inclusion. Crystal morphology is monitored via polarized light microscopy .
Advanced: How do halogen substituents influence the environmental persistence of this compound?
Answer:
Bromine increases lipophilicity (logP >4.5), enhancing bioaccumulation in fatty tissues. Chlorine stabilizes the compound against photodegradation, with half-life (t₁/₂) extending to >100 days in sunlight. Degradation pathways (e.g., reductive dehalogenation by anaerobic bacteria) are studied via LC-QTOF-MS to identify metabolites .
Advanced: What mechanistic insights explain conflicting bioactivity data in this compound derivatives?
Answer:
Contradictory cytotoxicity results may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
